4-(pentanoylamino)-N-pyridin-4-ylbenzamide
Overview
Description
4-(pentanoylamino)-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of amides It consists of a benzamide core with a pentanoylamino group and a pyridinyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentanoylamino)-N-pyridin-4-ylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzamide core with 4-chloropyridine in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(pentanoylamino)-N-pyridin-4-ylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-(pentanoylamino)-N-pyridin-4-ylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(pentanoylamino)-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(butanoylamino)-N-pyridin-4-ylbenzamide
- 4-(hexanoylamino)-N-pyridin-4-ylbenzamide
- 4-(pentanoylamino)-N-pyridin-3-ylbenzamide
Uniqueness
4-(pentanoylamino)-N-pyridin-4-ylbenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the pentanoylamino group and the pyridinyl group at specific positions on the benzamide core can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(pentanoylamino)-N-pyridin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-4-16(21)19-14-7-5-13(6-8-14)17(22)20-15-9-11-18-12-10-15/h5-12H,2-4H2,1H3,(H,19,21)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZGRCPZAOGZHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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